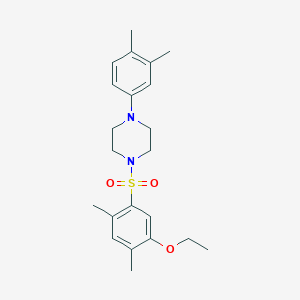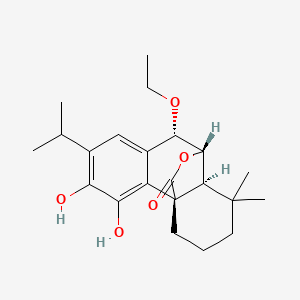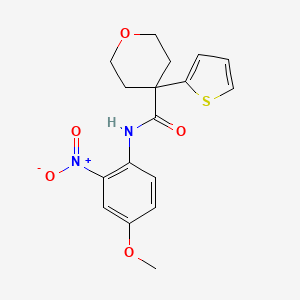![molecular formula C10H13N3O2 B2580219 N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide CAS No. 1223182-96-4](/img/structure/B2580219.png)
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide” is a chemical compound that contains an oxolane (tetrahydrofuran) ring, a pyrazine ring, and a carboxamide group . Pyrazine derivatives have been studied for their potential as anti-tubercular agents .
Synthesis Analysis
While the specific synthesis of “this compound” is not available, similar pyrazine derivatives have been synthesized for their anti-tubercular activity . The synthesis typically involves the reaction of a pyrazine carboxylate with an amine .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms), an oxolane ring (a five-membered ring containing an oxygen atom), and a carboxamide group (a carbonyl group attached to a nitrogen atom) .Mechanism of Action
The mechanism of action of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells and bacteria by interfering with their DNA synthesis and replication. It has also been shown to have an effect on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to have an effect on the central nervous system by increasing the release of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the growth of cancer cells and bacteria by interfering with their DNA synthesis and replication. Additionally, it has been shown to have an effect on the cardiovascular system by reducing blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide in lab experiments include its unique structure and properties, its potential applications in various fields, and its ability to cross the blood-brain barrier. However, its limitations include its high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for the study of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide. One future direction is to further explore its potential use as an anticancer and antibacterial agent. Another future direction is to study its potential use in drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Overall, the study of this compound has the potential to lead to significant advancements in various fields.
Synthesis Methods
The synthesis of N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide involves a multi-step process. The first step involves the reaction of pyrazine-2-carboxylic acid with oxalyl chloride to form pyrazine-2-carbonyl chloride. The second step involves the reaction of pyrazine-2-carbonyl chloride with oxolan-3-amine to form this compound. The purity of the compound can be improved by further purification methods such as recrystallization or chromatography.
Scientific Research Applications
N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide has various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial agent due to its ability to inhibit the growth of bacteria. Additionally, it has been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-(oxolan-3-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(9-6-11-2-3-12-9)13-5-8-1-4-15-7-8/h2-3,6,8H,1,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUUUVVDYRELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)
![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)



![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)
